molecular formula C20H19N5O2S B233959 2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

カタログ番号 B233959
分子量: 393.5 g/mol
InChIキー: LVBQHERCHFFSGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 is a small molecule that belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.

作用機序

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide exerts its pharmacological effects by targeting multiple signaling pathways involved in cell proliferation, survival, and inflammation. The compound has been shown to inhibit the activation of STAT3, NF-κB, and AKT pathways, which are known to play a critical role in cancer progression and inflammation. This compound also activates the AMPK pathway, which is involved in the regulation of cellular energy homeostasis and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. The compound has been found to upregulate the expression of p21, p27, and Bax, which are involved in cell cycle arrest and apoptosis. This compound also downregulates the expression of cyclin D1, Bcl-2, and COX-2, which are involved in cell proliferation and inflammation.

実験室実験の利点と制限

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has several advantages as a research tool, including its high potency and selectivity, low toxicity, and ease of synthesis. However, the compound has some limitations, including its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.

将来の方向性

There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide, including:
1. Optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo.
2. Investigation of the compound's mechanism of action in more detail to identify novel targets and pathways.
3. Evaluation of the compound's efficacy in animal models of cancer and inflammatory diseases.
4. Development of this compound derivatives with improved potency and selectivity.
5. Investigation of the compound's potential as a combination therapy with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic applications in cancer and inflammatory diseases. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound exerts its pharmacological effects by targeting multiple signaling pathways involved in cell proliferation, survival, and inflammation. However, further research is needed to optimize the compound's pharmacokinetic properties and evaluate its efficacy in animal models of disease.

合成法

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide can be synthesized by a multistep process involving the reaction of 2,4-dimethylphenol with 2-bromoacetic acid, followed by the formation of 4-(1,2,4-triazol-3-yl)thiadiazole and subsequent coupling with 4-(6-aminobenzyl)phenol. The final product is obtained after purification and characterization using various analytical techniques such as NMR, mass spectrometry, and elemental analysis.

科学的研究の応用

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has been tested in various in vitro and in vivo models, and the results have been promising. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and -9 pathways. Moreover, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

特性

分子式

C20H19N5O2S

分子量

393.5 g/mol

IUPAC名

2-(2,4-dimethylphenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H19N5O2S/c1-13-3-8-17(14(2)9-13)27-11-18(26)21-10-15-4-6-16(7-5-15)19-24-25-12-22-23-20(25)28-19/h3-9,12H,10-11H2,1-2H3,(H,21,26)

InChIキー

LVBQHERCHFFSGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)C

正規SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。